![molecular formula C23H21N3O6S3 B12912665 3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole CAS No. 817638-47-4](/img/structure/B12912665.png)
3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with three phenyl groups, each bearing a methylsulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediate compounds, which are then subjected to cyclization to form the triazole ring. The methylsulfonyl groups are introduced through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The triazole ring and phenyl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and various substituted phenyl derivatives.
Scientific Research Applications
3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl groups can enhance the compound’s solubility and binding affinity, facilitating its action at the molecular level. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(4-methoxyphenyl)-4H-1,2,4-triazole: Similar structure but with methoxy groups instead of methylsulfonyl groups.
3,4,5-Tris(4-nitrophenyl)-4H-1,2,4-triazole: Contains nitro groups, leading to different chemical properties and reactivity.
3,4,5-Tris(4-chlorophenyl)-4H-1,2,4-triazole: Chlorine substituents impart distinct electronic effects.
Uniqueness
3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole is unique due to the presence of methylsulfonyl groups, which enhance its solubility and reactivity. These groups also contribute to its potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
817638-47-4 |
|---|---|
Molecular Formula |
C23H21N3O6S3 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
3,4,5-tris(4-methylsulfonylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3O6S3/c1-33(27,28)19-10-4-16(5-11-19)22-24-25-23(17-6-12-20(13-7-17)34(2,29)30)26(22)18-8-14-21(15-9-18)35(3,31)32/h4-15H,1-3H3 |
InChI Key |
DBHOSFXQQZYLIH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)
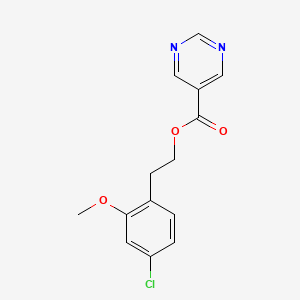
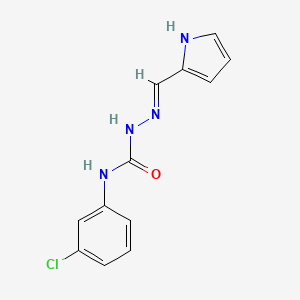
![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)
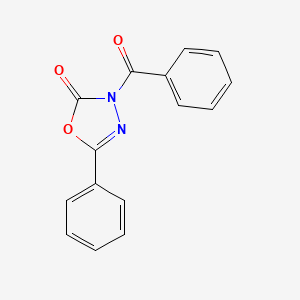
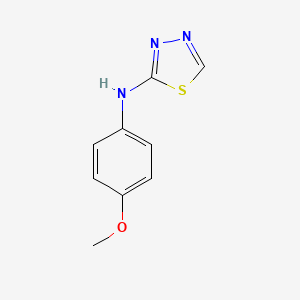
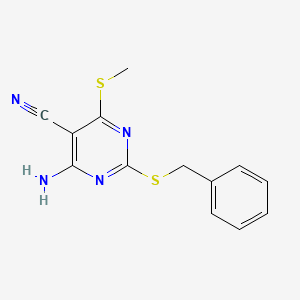
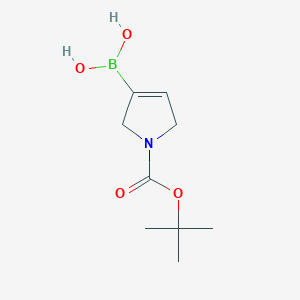
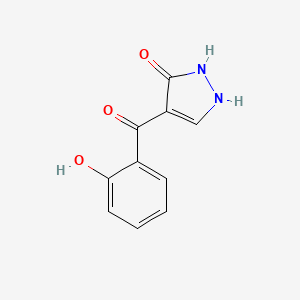

![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)
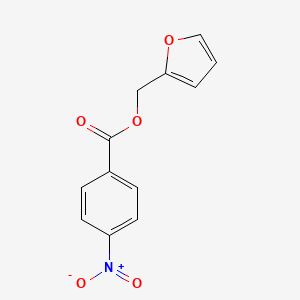
![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)
